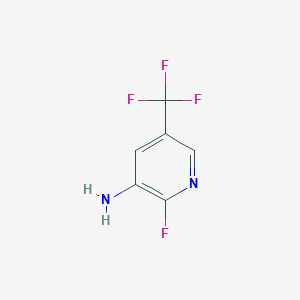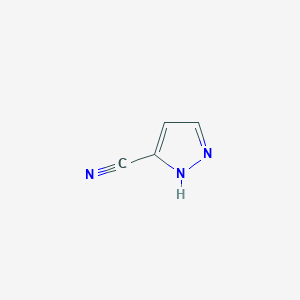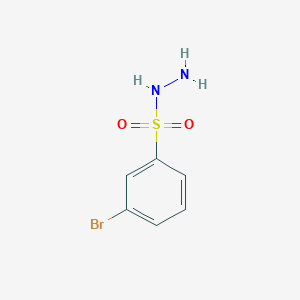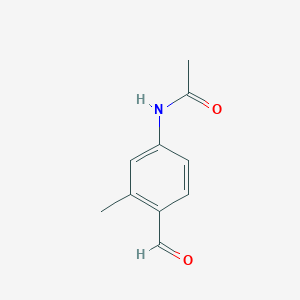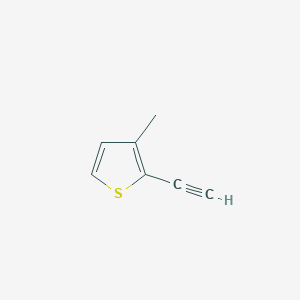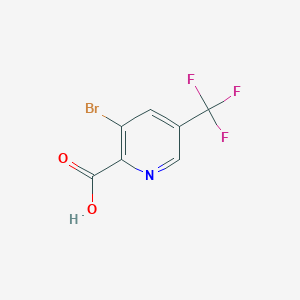
3-Bromo-5-(trifluoromethyl)picolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Bromo-5-(trifluoromethyl)picolinic acid” is a chemical compound with the molecular formula C7H3BrF3NO2 . It has a molecular weight of 270.01 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-bromo-5-(trifluoromethyl)-2-pyridinecarboxylic acid . The InChI code is 1S/C7H3BrF3NO2/c8-4-1-3(7(9,10)11)2-12-5(4)6(13)14/h1-2H,(H,13,14) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-5-(trifluoromethyl)picolinic acid” include its molecular weight (270.01) and its IUPAC name (3-bromo-5-(trifluoromethyl)-2-pyridinecarboxylic acid) .
Wissenschaftliche Forschungsanwendungen
Herbicide Development
- Application Summary : “3-Bromo-5-(trifluoromethyl)picolinic acid” is used in the synthesis of novel synthetic auxin herbicides. These compounds are designed to inhibit the growth of certain plants, such as Arabidopsis thaliana .
- Methods of Application : The compound is incorporated into a larger molecule to create a new herbicide. For example, 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds were synthesized for this purpose .
- Results : The newly synthesized compounds were tested for their inhibitory activity against the growth of Arabidopsis thaliana roots. The IC50 value of one compound (V-7) was found to be 45 times lower than that of the commercial herbicide halauxifen-methyl .
Agrochemical and Pharmaceutical Industries
- Application Summary : Trifluoromethylpyridines (TFMP), which include “3-Bromo-5-(trifluoromethyl)picolinic acid”, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and in the development of pharmaceutical and veterinary products .
- Methods of Application : TFMP derivatives are synthesized and incorporated into various compounds for use in the agrochemical and pharmaceutical industries . For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Zwitterionic Hydrogen-Bonding Motif
- Application Summary : “3-Bromo-5-(trifluoromethyl)picolinic acid” and its derivatives can form a zwitterionic hydrogen-bonding motif, which is found in substituted picolinic acid derivatives .
- Methods of Application : The compound is used in the synthesis of materials that require specific hydrogen-bonding motifs for their structure and function .
- Results : The specific results of this application are not detailed in the source, but the formation of a zwitterionic hydrogen-bonding motif can influence the properties of the resulting material .
Synthetic Auxin Herbicides
- Application Summary : Picolinic acid and picolinate compounds, which include “3-Bromo-5-(trifluoromethyl)picolinic acid”, are a remarkable class of synthetic auxin herbicides .
- Methods of Application : The compound is used in the synthesis of novel herbicides, such as halauxifen-methyl (ArylexTM active) and florpyrauxifen-benzyl (RinskorTM active) .
- Results : These new herbicides have been launched to the market, indicating their effectiveness in controlling pests .
Safety And Hazards
The safety information for “3-Bromo-5-(trifluoromethyl)picolinic acid” includes hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed (H302), may cause skin irritation (H315), may cause serious eye irritation (H319), and may cause respiratory irritation (H335) .
Eigenschaften
IUPAC Name |
3-bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-4-1-3(7(9,10)11)2-12-5(4)6(13)14/h1-2H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCOFXUWTIYTNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514771 |
Source


|
| Record name | 3-Bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(trifluoromethyl)picolinic acid | |
CAS RN |
959245-76-2 |
Source


|
| Record name | 3-Bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

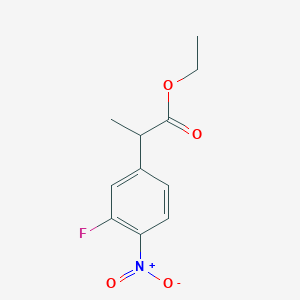
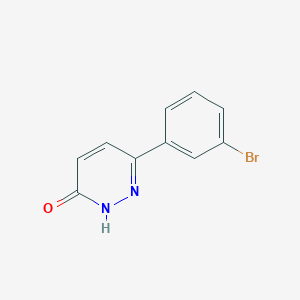
![Benzo[g]quinoxaline](/img/structure/B1338093.png)
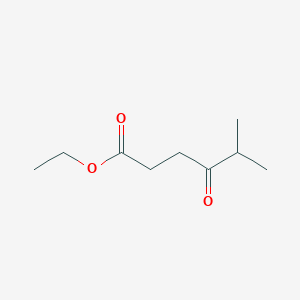
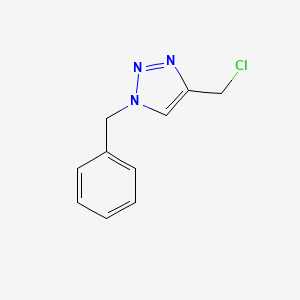
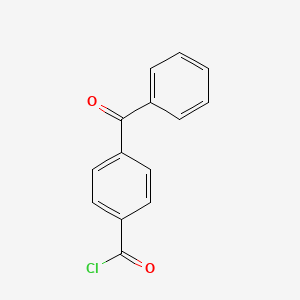
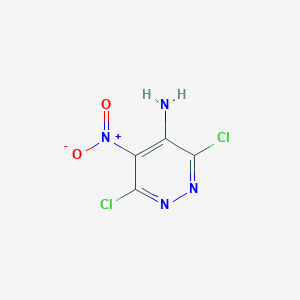
![8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1338107.png)
